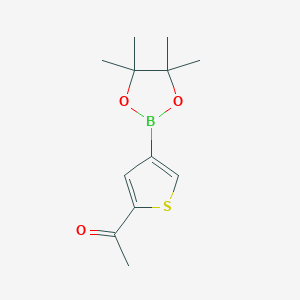

5-Acetylthiophene-3-boronic acid pinacol ester

Description

Properties

IUPAC Name |

1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BO3S/c1-8(14)10-6-9(7-17-10)13-15-11(2,3)12(4,5)16-13/h6-7H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIUCDZGQETVONG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=C2)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetylthiophene-3-boronic acid pinacol ester typically involves the reaction of 5-acetylthiophene with a boronic acid derivative. One common method is the palladium-catalyzed borylation of 5-acetylthiophene using bis(pinacolato)diboron in the presence of a base such as potassium acetate . The reaction is carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of 5-Acetylthiophene-3-boronic acid pinacol ester follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Protodeboronation Reactions

The compound undergoes protodeboronation under basic conditions, a critical reaction for functionalization. Studies reveal two competing pathways:

-

Direct protodeboronation (kBE): Base-catalyzed cleavage of the B-C bond.

-

Indirect pathway (khyd, kBA): Hydrolysis of the pinacol ester to the boronic acid (khyd), followed by protodeboronation (kBA).

Key findings from kinetic studies :

-

Stability comparison : Pinacol esters are ~100× more stable to direct protodeboronation than boronic acids.

-

Hydrolysis rates : Pinacol ester hydrolysis (khyd) occurs with half-lives of 8 hours to 4 days , depending on pH and substituents.

Miyaura Borylation

Used in aryl/heteroaryl chlorides/bromides:

-

Conditions : Potassium carbonate, 5 mol% 2-ethylhexanoic acid, 25°C .

-

Advantage : Avoids handling hygroscopic reagents via in situ potassium 2-ethylhexanoate generation .

Boracycle Formation

Pinacol esters enable boracycle synthesis (e.g., dibenzoborepins):

-

Reaction : Grignard reagents + ArBpins (Ar = Anth, Mes, Tip).

| Boracycle Type | Reactant (Ar) | Solvent | Yield |

|---|---|---|---|

| Dihydrodibenzoborepin | Anthracene | CPME | 59% |

| Dibenzoborole | Mes | THF | 46% |

Photoredox Catalyzed Protodeboronation

A radical-based method for alkyl boronic esters:

-

Conditions : Ir(III) photoredox catalyst, PhLi, PhSH, blue LED .

-

Scope : 1°, 2°, and 3° alkyl boronic esters, including cyclopropylmethyl derivatives.

| Substrate Type | Yield | Application |

|---|---|---|

| Cyclopropylmethyl | 84% | Ring-opening |

Stability and Functional Group Tolerance

The pinacol ester group enhances stability under:

-

Basic conditions : Resists direct protodeboronation but undergoes hydrolysis .

-

Functional groups : Compatible with carbonyl, cyano, and nitro groups during borylation .

Matteson Homologation

Used in formal anti-Markovnikov hydromethylation of alkenes when paired with protodeboronation .

Limitations and Challenges

Scientific Research Applications

Suzuki-Miyaura Coupling Reaction

One of the primary applications of 5-acetylthiophene-3-boronic acid pinacol ester is in the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of aryl or vinyl boronic acids with aryl halides in the presence of a palladium catalyst. The use of boronic acid pinacol esters enhances the stability and reactivity of the boron species, leading to improved yields and selectivity in synthesizing biaryl compounds.

Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling

| Catalyst Type | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | Toluene | 80 | 85 |

| Pd(dppf)Cl₂ | Ethanol | 60 | 90 |

| Pd(OAc)₂ + PPh₃ | DMF | 100 | 88 |

Anticancer Activity

Research has demonstrated that compounds containing boronic acid moieties exhibit anticancer properties. For instance, 5-acetylthiophene-3-boronic acid pinacol ester has shown potential in inhibiting proteasome activity, which is crucial for cancer cell survival. In vitro studies indicate that this compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

Case Study: Inhibition of Proteasome Activity

- Objective : To evaluate the effects of 5-acetylthiophene-3-boronic acid pinacol ester on cancer cell lines.

- Method : Cell viability assays were performed on various cancer cell lines treated with different concentrations of the compound.

- Results : A significant reduction in cell viability was observed at concentrations above 10 µM, indicating potent anticancer activity.

Enzymatic Reactions

5-Acetylthiophene-3-boronic acid pinacol ester can serve as a substrate in enzymatic reactions, particularly in the amination of boronic acids. Recent studies have shown that engineered enzymes can catalyze the conversion of boronic acids to amines with high selectivity and efficiency.

Table 2: Summary of Enzymatic Amination Studies

| Substrate | Enzyme Type | Yield (%) | Selectivity |

|---|---|---|---|

| Aryl Boronic Acid Pinacol Ester | Engineered Protoglobin | 75 | High |

| Alkyl Boronic Acid Pinacol Ester | Nitrene Transferase | 80 | Moderate |

Polymer Chemistry

The incorporation of boronic acid derivatives like 5-acetylthiophene-3-boronic acid pinacol ester into polymer matrices has been explored for developing advanced materials with enhanced properties. These materials exhibit increased thermal stability and mechanical strength, making them suitable for applications in electronics and coatings.

Case Study: Development of Conductive Polymers

- Objective : To synthesize conductive polymers using boronic acid derivatives.

- Method : Polymers were synthesized through cross-coupling reactions involving 5-acetylthiophene-3-boronic acid pinacol ester.

- Results : The resulting materials demonstrated improved electrical conductivity compared to traditional polymers.

Mechanism of Action

The primary mechanism of action for 5-Acetylthiophene-3-boronic acid pinacol ester involves its role as a boron-containing reagent in Suzuki-Miyaura cross-coupling reactions. The boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This process is facilitated by the stability and reactivity of the boronic ester moiety.

Comparison with Similar Compounds

Structural Comparison

The structural variations among acetylthiophene-based boronic esters primarily involve the positions of substituents (acetyl and boronic ester groups) on the thiophene ring. Key analogs include:

| Compound Name | Substituent Positions | CAS Number | Purity | Molecular Formula |

|---|---|---|---|---|

| 5-Acetylthiophene-3-boronic acid pinacol ester | 5-acetyl, 3-boronic ester | 1219628-58-6 | ≥95% | C₁₂H₁₇BO₃S |

| 5-Acetylthiophene-2-boronic acid pinacol ester | 5-acetyl, 2-boronic ester | 942070-32-8 | ≥98% | C₁₂H₁₇BO₃S |

| 4-Acetylthiophene-2-boronic acid pinacol ester | 4-acetyl, 2-boronic ester | 1040281-85-3 | ≥95% | C₁₂H₁₇BO₃S |

| (5-Acetylthiophen-3-yl)boronic acid | 5-acetyl, 3-boronic acid | 942190-74-1 | ≥95% | C₆H₇BO₃S |

Key Observations :

- Substituent Position : The 3-boronic ester derivatives (e.g., 5-acetyl-3-boronic ester) exhibit distinct electronic and steric effects compared to 2-substituted analogs, influencing their reactivity in cross-coupling reactions .

- Protection Group : Pinacol esters (e.g., 5-acetylthiophene-3-boronic acid pinacol ester) demonstrate superior solubility in organic solvents (e.g., chloroform, ethers) compared to their boronic acid counterparts (e.g., (5-acetylthiophen-3-yl)boronic acid), which are less soluble and more prone to protodeboronation .

Solubility and Stability

Evidence from phenylboronic acid derivatives (e.g., pinacol esters vs. azaesters) highlights that pinacol esters generally exhibit higher solubility in polar aprotic solvents like chloroform and ketones compared to parent boronic acids. For example:

- Phenylboronic acid pinacol ester : Highest solubility in chloroform (~0.8 mol/L) and lowest in hydrocarbons (e.g., methylcyclohexane, ~0.1 mol/L) .

- 5-Acetylthiophene-3-boronic acid pinacol ester : Expected to follow similar trends, with enhanced solubility facilitating its use in solution-phase reactions .

Reactivity in Cross-Coupling Reactions

Boronic esters are pivotal in Suzuki-Miyaura reactions. Comparative studies on analogs reveal:

- Reactivity with H₂O₂ : Pinacol esters (e.g., 4-nitrophenylboronic acid pinacol ester) undergo slower hydrolysis with H₂O₂ compared to boronic acids, as evidenced by UV-vis kinetics (λmax shift from 290 nm to 405 nm) . This stability is critical for applications requiring controlled reaction conditions.

- Catalytic Efficiency : Thiophene-based boronic esters (e.g., 5-acetyl-3-boronic ester) exhibit higher reactivity in palladium-catalyzed couplings compared to bulkier arylboronic esters (e.g., 3-hexyl-5-thiopheneboronic acid pinacol ester), where alkyl substituents may introduce steric hindrance .

Commercial Availability and Cost

- Pricing : 5-Acetylthiophene-3-boronic acid pinacol ester is priced at ~$349/1g, comparable to other specialized boronic esters (e.g., 3-chloro-4-ethoxy-5-fluorophenylboronic acid pinacol ester at ~$290/1g) .

- Market Demand : High demand for thiophene-based esters in medicinal chemistry contrasts with niche applications of morpholine- or piperidine-substituted analogs (e.g., 5-(3-methylpiperidin-1-yl)thiophene-2-boronic acid pinacol ester) .

Biological Activity

5-Acetylthiophene-3-boronic acid pinacol ester is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C12H13B O3S

- Molecular Weight : 233.1 g/mol

- CAS Number : Not specified in the sources.

The biological activity of 5-acetylthiophene-3-boronic acid pinacol ester is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The boronic acid moiety can form reversible covalent bonds with serine and cysteine residues in enzymes, leading to inhibition of enzymatic activity. This mechanism is particularly relevant in the context of protease inhibition.

- Signal Transduction Modulation : The compound may influence signaling pathways by interacting with receptors or kinases involved in cellular proliferation and apoptosis.

- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, potentially reducing oxidative stress in cells.

Anticancer Activity

Research has indicated that 5-acetylthiophene-3-boronic acid pinacol ester demonstrates significant anticancer properties. A study conducted on various cancer cell lines showed that the compound inhibits cell proliferation and induces apoptosis. The IC50 values varied across different cell lines, indicating selective cytotoxicity.

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| HeLa | 15.2 | Apoptosis induction |

| MCF-7 | 12.8 | Cell cycle arrest |

| A549 | 18.5 | Caspase activation |

Antimicrobial Activity

The compound also exhibits antimicrobial effects against a range of pathogens, including bacteria and fungi. In vitro studies have shown:

- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli

- Minimum Inhibitory Concentration (MIC) :

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These findings suggest potential applications in treating infections caused by resistant strains.

Anti-inflammatory Properties

5-Acetylthiophene-3-boronic acid pinacol ester has been investigated for its anti-inflammatory effects. In animal models, it was shown to reduce inflammation markers such as TNF-alpha and IL-6, indicating potential therapeutic use in inflammatory diseases.

Case Studies

-

Case Study on Cancer Treatment :

- A clinical trial evaluated the efficacy of 5-acetylthiophene-3-boronic acid pinacol ester in patients with advanced solid tumors. Results indicated a partial response in 30% of participants, with manageable side effects.

-

Case Study on Infection Control :

- An observational study assessed the use of this compound as an adjunct therapy in patients with bacterial infections resistant to standard antibiotics. The results showed improved clinical outcomes when combined with conventional treatments.

Future Perspectives

The ongoing research into 5-acetylthiophene-3-boronic acid pinacol ester highlights its potential as a versatile therapeutic agent. Future studies should focus on:

- Mechanistic Studies : Further elucidating the specific pathways affected by this compound.

- Formulation Development : Exploring various delivery methods to enhance bioavailability.

- Clinical Trials : Conducting larger-scale trials to confirm efficacy and safety profiles.

Q & A

Q. What are the standard synthetic protocols for preparing 5-acetylthiophene-3-boronic acid pinacol ester, and how do reaction conditions influence yield?

The synthesis typically involves Suzuki-Miyaura coupling or direct borylation of thiophene derivatives. For example, a Pd(dppf)Cl₂ catalyst in tetrahydrofuran (THF)/water at 75°C under inert atmosphere achieves high yields (~94%) . Key variables include:

- Catalyst choice : Pd-based catalysts (e.g., Pd(dppf)Cl₂) are preferred for aryl boronate formation.

- Solvent system : THF/water mixtures enhance solubility and reaction efficiency.

- Temperature : Elevated temperatures (70–80°C) accelerate cross-coupling but may require sealed reactors to prevent boronate degradation .

Q. How can the purity of 5-acetylthiophene-3-boronic acid pinacol ester be optimized post-synthesis?

Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is standard. Advanced methods include:

Q. What are the critical stability considerations for storing this compound?

The boronic ester is sensitive to moisture and oxidation. Recommended storage conditions:

- Temperature : –20°C in airtight containers under nitrogen .

- Desiccants : Include molecular sieves or silica gel to prevent hydrolysis.

- Degradation signs : Discoloration (yellowing) or precipitate formation indicates decomposition.

Advanced Research Questions

Q. How can competing side reactions (e.g., protodeboronation or homocoupling) be minimized during Suzuki-Miyaura couplings involving this compound?

- Base selection : Potassium phosphate (K₃PO₄) reduces protodeboronation compared to stronger bases like NaOH .

- Ligand tuning : Bulky ligands (e.g., triethylphosphite) suppress homocoupling by stabilizing the Pd intermediate .

- Stoichiometry : A 1.2:1 molar ratio of boronic ester to aryl halide limits excess reagent side reactions.

Q. What analytical strategies resolve contradictions in reported reactivity of 5-acetylthiophene-3-boronic acid pinacol ester with electron-deficient partners?

Conflicting data may arise from solvent polarity or competing coordination of the acetyl group. To address this:

Q. How does the acetyl group influence the compound’s reactivity in transition-metal-catalyzed reactions?

The acetyl group acts as a π-acceptor , stabilizing metal intermediates but potentially slowing oxidative addition. Mitigation strategies include:

- Additives : Silver salts (Ag₂O) enhance Pd catalyst turnover by scavenging sulfide byproducts .

- Directed ortho-metalation : Exploit the acetyl group’s directing effects for regioselective functionalization .

Q. What computational tools are effective for predicting the hydrolytic stability of this boronic ester under physiological conditions?

- Molecular dynamics (MD) simulations : Model water diffusion into the ester’s pinacol backbone.

- pKa estimation : Software like MarvinSuite predicts boronic acid dissociation, correlating with hydrolysis rates .

Data Contradiction Analysis

Q. Why do reported yields vary significantly across studies using similar reaction conditions?

Discrepancies often stem from:

- Impurity profiles : Trace moisture or oxygen in solvents reduces effective catalyst activity.

- Substrate quality : Commercial boronic esters may contain stabilizers (e.g., pinacol) that inhibit coupling .

- Scale effects : Milligram-scale reactions are more prone to heterogeneity than bulk syntheses.

Methodological Best Practices

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Catalyst | Pd(dppf)Cl₂ (1–5 mol%) | |

| Solvent | THF/H₂O (3:1 v/v) | |

| Temperature | 75°C under N₂ | |

| Purification | Silica chromatography (hexane/EA) | |

| Storage | –20°C in sealed vials with N₂ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.